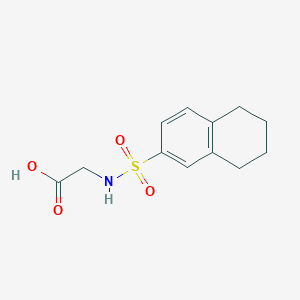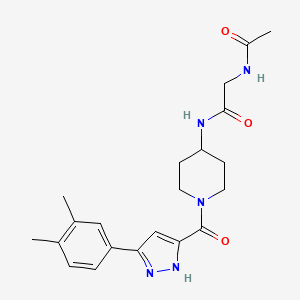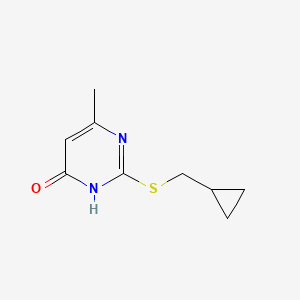![molecular formula C9H15F3N2O2 B2744864 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid CAS No. 1459788-48-7](/img/structure/B2744864.png)
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid, also known as TFP, is a compound that has gained attention in the scientific community due to its potential applications in various fields. TFP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mechanism Of Action
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid acts as a modulator of ion channels and receptors in the brain, such as the NMDA receptor and the GABA receptor. 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid binds to these receptors and alters their activity, leading to changes in neuronal excitability and neurotransmitter release. 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has also been shown to inhibit the activity of enzymes, such as the proteasome and the histone deacetylase, which are involved in various cellular processes, such as protein degradation and gene expression.
Biochemical And Physiological Effects
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been shown to have various biochemical and physiological effects, depending on the target receptor or enzyme. For example, 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been shown to enhance the activity of the NMDA receptor, leading to increased synaptic plasticity and memory formation. 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has also been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded proteins and cell death. 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been shown to have both excitatory and inhibitory effects on neuronal activity, depending on the concentration and duration of exposure.
Advantages And Limitations For Lab Experiments
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has several advantages for lab experiments, such as its high potency and selectivity for specific receptors and enzymes. 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid is also relatively stable and easy to handle, making it a useful tool for studying the function of ion channels and receptors in vitro and in vivo. However, 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has some limitations, such as its potential toxicity and off-target effects. 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid may also interact with other compounds or drugs, leading to unexpected results.
Future Directions
There are several future directions for the study of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid, including the development of new synthesis methods and the discovery of new applications in various fields. One direction is to optimize the synthesis method of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid to improve the yield and purity of the compound. Another direction is to investigate the potential of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid as a drug candidate for the treatment of various diseases, such as cancer and neurological disorders. Additionally, the use of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid as a building block for the synthesis of novel materials could lead to the discovery of new functional materials with unique properties.
Synthesis Methods
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid can be synthesized through various methods, including the reaction of 1-(2,2,2-trifluoroethyl)piperazine with chloroacetic acid or the reaction of 1-(2,2,2-trifluoroethyl)piperazine with bromoacetic acid. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dimethylformamide or dimethyl sulfoxide. The yield of 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reactants.
Scientific Research Applications
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer, diabetes, and neurological disorders. In neuroscience, 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been used as a tool to study the function of ion channels and receptors in the brain. In materials science, 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
properties
IUPAC Name |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-7(8(15)16)14-4-2-13(3-5-14)6-9(10,11)12/h7H,2-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDMJGVOXFFKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-Dihydro-1,4-benzoxathiin-2-yl)ethyl]prop-2-enamide](/img/structure/B2744781.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide](/img/structure/B2744784.png)
![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2744788.png)
![3-{2-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2744789.png)

![2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2744792.png)

![2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2744796.png)

![1-(azepan-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2744799.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2744800.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2744802.png)